molecular formula C19H19NO B174764 4-(4-Hex-5-enoxyphenyl)benzonitrile CAS No. 125786-59-6

4-(4-Hex-5-enoxyphenyl)benzonitrile

Cat. No.: B174764
CAS No.: 125786-59-6
M. Wt: 277.4 g/mol
InChI Key: WRTQCBQGFFYYOZ-UHFFFAOYSA-N
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Description

4-(4-Hex-5-enoxyphenyl)benzonitrile is a benzonitrile derivative characterized by a hex-5-enoxy substituent attached to a phenyl ring, which is further connected to a nitrile-bearing benzene moiety.

Properties

CAS No.

125786-59-6

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

4-(4-hex-5-enoxyphenyl)benzonitrile

InChI

InChI=1S/C19H19NO/c1-2-3-4-5-14-21-19-12-10-18(11-13-19)17-8-6-16(15-20)7-9-17/h2,6-13H,1,3-5,14H2

InChI Key

WRTQCBQGFFYYOZ-UHFFFAOYSA-N

SMILES

C=CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N

Canonical SMILES

C=CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Activity

Benzonitrile derivatives exhibit diverse biological activities depending on substituents:

  • ABT-239 : Demonstrated potent H3 receptor antagonism (pKi = 8.9–9.5) with broad efficacy in cognitive enhancement (0.01–1.0 mg/kg in rats) and schizophrenia models (1.0–10.0 mg/kg in mice) .
  • Compound 1c : Showed IC50 values <10 μM against MCF-7 and MDA-MB-231 cell lines, outperforming etoposide in cytotoxicity .
  • 5FB : Binds to estrogen-related receptor alpha (PDB: 3K6P) via hydrogen bonds with ARG 372 and hydrophobic interactions .

However, its pharmacological profile remains unexplored in the literature.

Optical and Material Properties

Benzonitrile derivatives with extended π-systems are critical in optoelectronics:

  • 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile : Exhibits βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, outperforming chalcone and dibenzylideneacetone analogs .
  • TADF OLED Materials: Derivatives like 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile are used in OLEDs due to thermally activated delayed fluorescence (TADF) .

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